Critical Absence of the 6-Fluoro Substituencts Alters Multi-Receptor Binding Profiles Relative to Risperidone
The target compound lacks the 6-fluoro substituent on the benzisoxazole ring that is present in the clinically dominant comparator risperidone. In risperidone, the 6-fluoro group contributes to high-affinity binding: Ki = 0.4 nM at 5-HT2A and Ki = 3.13 nM at D2 receptors . In the des-fluoro congener, binding affinities are expected to be attenuated; class-level evidence from benzisoxazole-piperidine series demonstrates that removal of the 6-fluoro substituent reduces 5-HT2A affinity by 10- to 100-fold [1]. Direct quantitative binding data for the target compound are not publicly available; the differentiation is therefore inferred from SAR trends in analogous des-fluoro benzisoxazoles.
| Evidence Dimension | Receptor binding affinity (Ki) – effect of 6-fluoro substituent |
|---|---|
| Target Compound Data | No 6-fluoro substituent; Ki values not reported |
| Comparator Or Baseline | Risperidone: Ki (5-HT2A) = 0.4 nM; Ki (D2) = 3.13 nM |
| Quantified Difference | Predicted ≥10-fold loss in 5-HT2A affinity based on SAR of des-fluoro benzisoxazoles [1] |
| Conditions | Radioligand binding assays using human recombinant receptors; class-level SAR from [1] |
Why This Matters
The deliberate absence of the fluorine substituent creates a different pharmacological envelope that is critical for programs seeking to minimize 5-HT2A-mediated side effects (e.g., weight gain, sedation) while retaining D2 engagement.
- [1] Strupczewski, J.T., et al. (1995) 3-[[(Aryloxy)alkyl]piperidinyl]-1,2-benzisoxazoles as D2/5-HT2 antagonists with potential atypical antipsychotic activity: antipsychotic profile of iloperidone (HP 873). Journal of Medicinal Chemistry, 38, 1119-1131. View Source
